Indium trifluoroacetylacetonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium trifluoroacetylacetonate is an organometallic compound with the chemical formula C15H12F9InO6. It is a coordination complex where indium is bonded to trifluoroacetylacetonate ligands. This compound is known for its applications in various fields, including material science, chemistry, and industry, due to its unique properties.
Vorbereitungsmethoden
Indium trifluoroacetylacetonate can be synthesized through several methods. One common synthetic route involves the reaction of indium trichloride with trifluoroacetylacetone in the presence of a base. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Indium trifluoroacetylacetonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of indium oxide and other by-products.
Reduction: Reduction reactions can convert this compound to lower oxidation states of indium.
Substitution: The trifluoroacetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or hydrazine, and various ligands for substitution reactions.
Wissenschaftliche Forschungsanwendungen
Indium trifluoroacetylacetonate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of indium trifluoroacetylacetonate varies depending on its application. In biological systems, indium complexes can interact with cellular components, leading to antimicrobial or anticancer effects. The specific molecular targets and pathways involved depend on the type of microorganism or cancer cell being targeted . In material science, the compound acts as a precursor that decomposes under specific conditions to form indium-containing materials .
Vergleich Mit ähnlichen Verbindungen
Indium trifluoroacetylacetonate can be compared with other similar compounds, such as:
Indium acetylacetonate: Similar in structure but with different ligands, leading to variations in reactivity and applications.
Indium trichloride: A simpler indium compound used in various chemical reactions and industrial processes.
1,1,1-Trifluoroacetylacetone: A related ligand that can form complexes with various metals, including indium. The uniqueness of this compound lies in its specific ligand structure, which imparts distinct properties and reactivity compared to other indium compounds.
Eigenschaften
Molekularformel |
C15H12F9InO6 |
---|---|
Molekulargewicht |
574.05 g/mol |
IUPAC-Name |
(Z)-4-bis[[(E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]oxy]indiganyloxy-1,1,1-trifluoropent-3-en-2-one |
InChI |
InChI=1S/3C5H5F3O2.In/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,9H,1H3;/q;;;+3/p-3/b2*3-2+;3-2-; |
InChI-Schlüssel |
JSFSIUKMFCYGBL-HVIQJXIVSA-K |
Isomerische SMILES |
C/C(=C\C(=O)C(F)(F)F)/O[In](O/C(=C\C(=O)C(F)(F)F)/C)O/C(=C/C(=O)C(F)(F)F)/C |
Kanonische SMILES |
CC(=CC(=O)C(F)(F)F)O[In](OC(=CC(=O)C(F)(F)F)C)OC(=CC(=O)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.